molecular formula C21H16ClN5O5 B11272942 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B11272942
M. Wt: 453.8 g/mol
InChI Key: DZNBYVLGEPTGOJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 5. Key structural features include:

  • 5-Methyl group on the pyrrolidine ring, influencing steric and electronic properties.
  • N-(2-methyl-4-nitrophenyl)carboxamide at position 7, which introduces hydrogen-bonding capacity and electron-withdrawing effects via the nitro group .

Properties

Molecular Formula

C21H16ClN5O5

Molecular Weight

453.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30)

InChI Key

DZNBYVLGEPTGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Case Study: A study demonstrated that similar pyrrolo[3,2-d]pyrimidines inhibited the growth of breast cancer cell lines in vitro, suggesting a potential for further development in oncology .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In Silico Studies: Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This inhibition could lead to reduced inflammation in conditions such as arthritis and asthma .

Antioxidant Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can possess antioxidant properties:

  • Mechanism: The compound may scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Experimental Findings: In vitro assays have shown that compounds with similar structures exhibit higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Data Tables

Application AreaMechanism/EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits 5-lipoxygenase (5-LOX)
Antioxidant ActivityScavenges free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 5-CH₃, 7-(2-Me-4-NO₂Ph-carboxamide) High logP (lipophilic), moderate solubility
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 7-Ethyl ester, 2-dipentylamino Lower solubility (ester vs. carboxamide)
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo-[3,2-d]pyrimidine-7-carboxamide Pyrrolo[3,2-d]pyrimidine 3-(4-FPh), 2-naphthyloxy, 7-carboxamide Enhanced π-π stacking (naphthyloxy)
4-(3-Fluorophenyl)-N-(4-methylphenyl)-7,8,9,10-tetrahydro-4H-benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide Benzothieno-pyrrolodiazepine Benzothiophene fused diazepine, 4-(3-FPh), 5-carboxamide Rigid conformation (fused rings)
3-(2,4-Dichlorophenyl)-5-(4-FPh)-2-phenyl-7-(CF₃)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dichlorophenyl, trifluoromethyl High electronegativity (CF₃, Cl)

Key Findings:

Substituent Effects on Solubility: The target compound’s carboxamide group (vs. The ethyl ester derivative in lacks the nitro group, reducing electron-withdrawing effects and metabolic stability.

Aromatic Substituent Variations :

  • Fluorophenyl (e.g., ) vs. chlorophenyl groups alter steric bulk and electronic profiles, impacting receptor binding. The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to fluorinated analogs.
  • Naphthyloxy substituents () introduce extended π systems, favoring interactions with aromatic residues in binding pockets.

Pyrazolo[1,5-a]pyrimidine cores () prioritize planar geometry, which may enhance stacking interactions in enzyme active sites.

Electron-Withdrawing Groups :

  • The nitro group in the target compound’s carboxamide substituent (position 7) increases electrophilicity, which could influence reactivity in covalent binding scenarios.

Research Implications

  • Medicinal Chemistry : The target compound’s carboxamide and nitro groups position it as a candidate for protease or kinase inhibition, though direct activity data are lacking in the evidence.
  • SAR Trends :
    • Chlorophenyl > fluorophenyl for lipophilicity-driven targets.
    • Carboxamide > ester for solubility and metabolic stability.
  • Synthetic Challenges : Multi-step synthesis is implied by the complex substitution pattern, particularly the nitrophenyl-carboxamide moiety.

Biological Activity

The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a nitrophenyl moiety is particularly relevant for its interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated an IC50 value of 36 μM against HCT-116 cells and 34 μM against HeLa cells, indicating potent anticancer activity .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells. This was evidenced by increased caspase activity and morphological changes typical of apoptotic cells after treatment .

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Apoptosis induction
HeLa34Apoptosis induction
MCF-7Not specifiedNotable cytotoxic effects

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrrolopyrimidine family:

  • Study on Related Compounds : A study on derivatives of pyrrolopyrimidine indicated that modifications to the phenyl groups significantly influenced cytotoxicity against various cancer cell lines. The most active compounds were linked to specific substitutions on the aromatic rings, which enhanced their interaction with cellular targets .
  • In Vivo Studies : Animal models have been used to further explore the pharmacokinetics and therapeutic efficacy of similar compounds. For instance, oral administration in rodent models showed promising results in terms of bioavailability and systemic exposure without significant toxicity at lower doses .

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